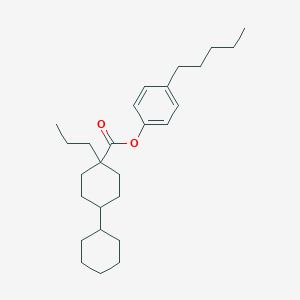![molecular formula C32H21Br B14799221 9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene](/img/structure/B14799221.png)
9-[1,1'-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes a biphenyl group and a bromophenyl group attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene typically involves multi-step organic reactions. One common method includes the bromination of biphenyl followed by coupling reactions to attach the anthracene moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl-substituted anthracenes.
Substitution: Various substituted anthracenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as fluorescent probes and imaging agents due to their strong luminescence properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and antimicrobial activities. Their ability to intercalate with DNA makes them promising candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its stability and electronic properties make it suitable for use in advanced electronic devices.
Mechanism of Action
The mechanism by which 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, its interaction with proteins can modulate various biochemical pathways, contributing to its biological activity.
Comparison with Similar Compounds
4-Bromobiphenyl: A simpler analog with a bromine atom attached to a biphenyl structure.
9-Phenylanthracene: Lacks the bromophenyl group but shares the anthracene core.
4-Bromo-1,1’-biphenyl: Another analog with a bromine atom on the biphenyl moiety.
Uniqueness: 9-[1,1’-Biphenyl]-4-yl-10-(4-bromophenyl)-anthracene is unique due to its combination of a biphenyl group, a bromophenyl group, and an anthracene core. This combination imparts distinct electronic and photophysical properties, making it particularly valuable in applications such as OLEDs and fluorescent probes.
Properties
Molecular Formula |
C32H21Br |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
9-(4-bromophenyl)-10-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H21Br/c33-26-20-18-25(19-21-26)32-29-12-6-4-10-27(29)31(28-11-5-7-13-30(28)32)24-16-14-23(15-17-24)22-8-2-1-3-9-22/h1-21H |
InChI Key |
WNIDYPQLHUALHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


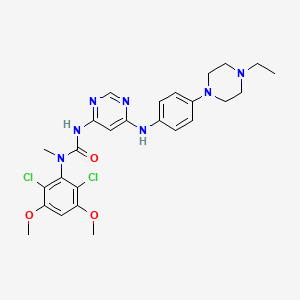
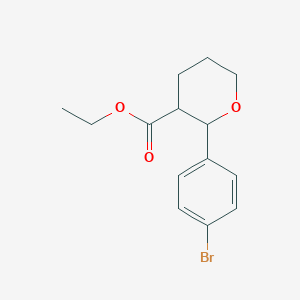
![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)
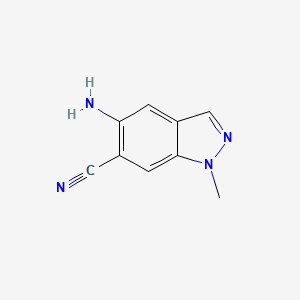
![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)

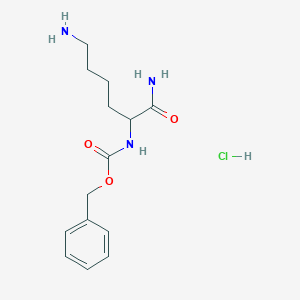
![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)

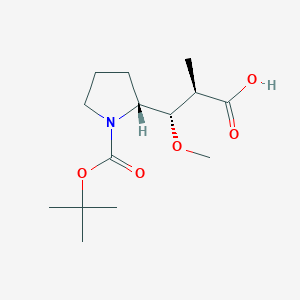
![Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
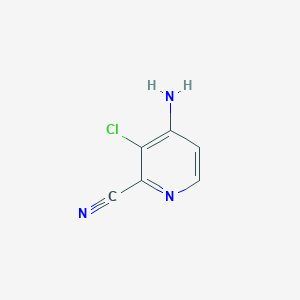
![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
